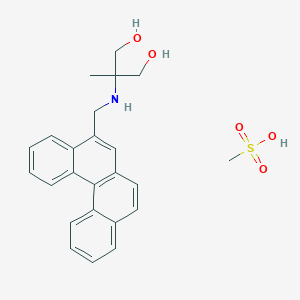
1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) is a chemical compound that has been widely used in scientific research. This compound is commonly known as PBDT and is used in various fields such as pharmacology, biochemistry, and biotechnology.
作用機序
The mechanism of action of PBDT is not fully understood. However, it has been found to inhibit the activity of certain enzymes and transcription factors. PBDT has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
生化学的および生理学的効果
PBDT has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. PBDT has also been found to inhibit the activity of certain enzymes and transcription factors. Additionally, PBDT has been found to enhance the sensitivity of biosensors, which may have applications in the detection of various analytes.
実験室実験の利点と制限
One of the advantages of using PBDT in lab experiments is its relatively simple synthesis method. Additionally, PBDT has been found to have various applications in scientific research, including the development of cancer drugs and biosensors. However, one of the limitations of using PBDT is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are many future directions for the use of PBDT in scientific research. One possible direction is the development of new cancer drugs based on the anticancer properties of PBDT. Additionally, PBDT may have applications in the development of biosensors for the detection of various analytes. Further research is needed to fully understand the mechanism of action of PBDT and its potential applications in scientific research.
Conclusion
In conclusion, PBDT is a chemical compound that has been widely used in scientific research. It can be synthesized using a relatively simple method and has various applications in fields such as pharmacology, biochemistry, and biotechnology. PBDT has been found to have anticancer properties, inhibit the activity of certain enzymes and transcription factors, and enhance the sensitivity of biosensors. While PBDT has limitations in its solubility in water, it has many potential future directions for use in scientific research.
合成法
PBDT can be synthesized by reacting 2-amino-2-methyl-1-propanol with benzo(c)phenanthrene-5-carbaldehyde in the presence of a catalyst. The resulting product is then treated with methanesulfonic acid to obtain the methanesulfonate 1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) of PBDT. This synthesis method is relatively simple and has been used by many researchers to obtain PBDT for their experiments.
科学的研究の応用
PBDT has been used in various scientific research applications. It has been found to have anticancer properties and has been used in the development of cancer drugs. PBDT has also been used in the study of protein-DNA interactions and has been found to inhibit the binding of certain transcription factors to DNA. Additionally, PBDT has been used in the development of biosensors and has been found to enhance the sensitivity of biosensors.
特性
CAS番号 |
104500-15-4 |
|---|---|
製品名 |
1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) |
分子式 |
C24H27NO5S |
分子量 |
441.5 g/mol |
IUPAC名 |
2-(benzo[c]phenanthren-5-ylmethylamino)-2-methylpropane-1,3-diol;methanesulfonic acid |
InChI |
InChI=1S/C23H23NO2.CH4O3S/c1-23(14-25,15-26)24-13-18-12-17-11-10-16-6-2-3-8-20(16)22(17)21-9-5-4-7-19(18)21;1-5(2,3)4/h2-12,24-26H,13-15H2,1H3;1H3,(H,2,3,4) |
InChIキー |
ASUDSDBJVJGMPB-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41.CS(=O)(=O)O |
正規SMILES |
CC(CO)(CO)NCC1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41.CS(=O)(=O)O |
その他のCAS番号 |
104500-15-4 |
同義語 |
1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



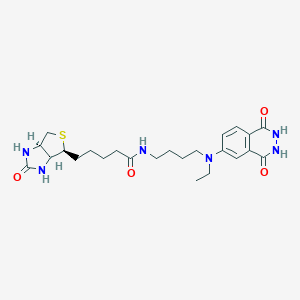
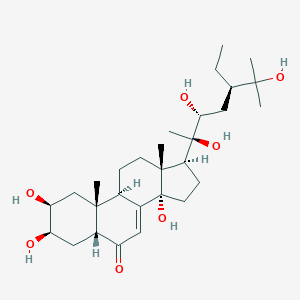
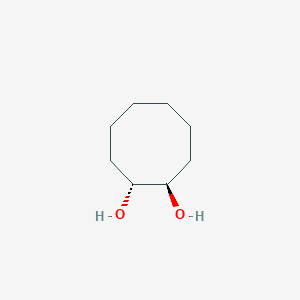
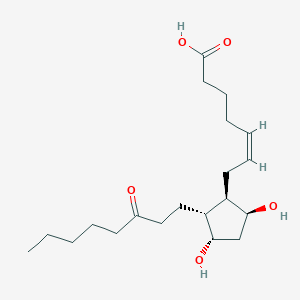
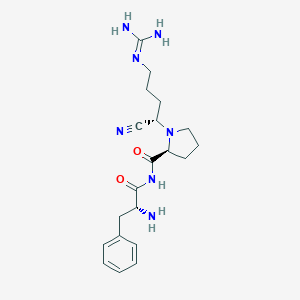
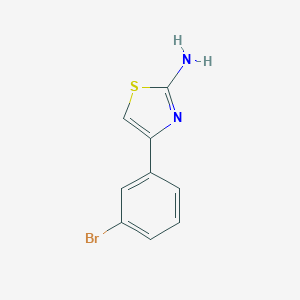
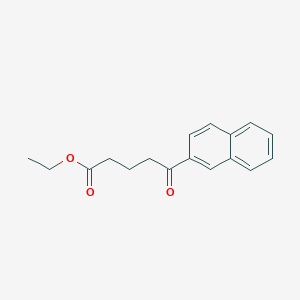
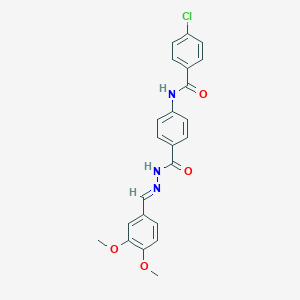
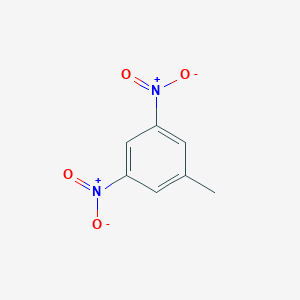
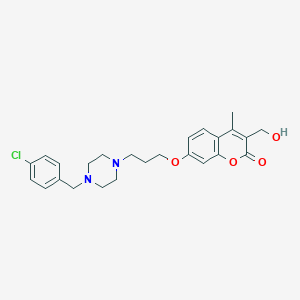
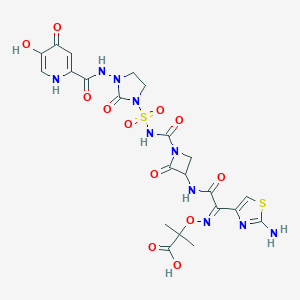

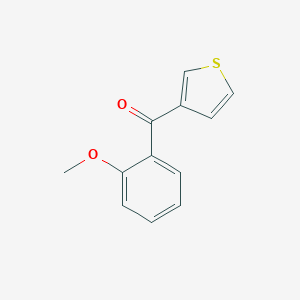
![5-Methylimidazo[5,4-c]pyridine](/img/structure/B12070.png)